

# Technical Support Center: Icovamenib (BMF-219) and Potential Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | Icovamenib |           |  |
| Cat. No.:            | B12404132  | Get Quote |  |

This document provides researchers, scientists, and drug development professionals with a technical overview of the potential hepatotoxicity associated with **Icovamenib** (BMF-219) as observed in clinical trials. The information is presented in a question-and-answer format to directly address experimental and safety-related queries.

### **Frequently Asked Questions (FAQs)**

Q1: Was hepatotoxicity observed in the clinical development of **Icovamenib** (BMF-219)?

Yes, potential drug-induced hepatotoxicity was identified during the clinical development of **Icovamenib**.[1][2][3][4] This observation led the U.S. Food and Drug Administration (FDA) to place a full clinical hold on the Phase I/II COVALENT-111 (Type 2 diabetes) and COVALENT-112 (Type 1 diabetes) trials in June 2024.[1][3][4][5] The decision was based on findings from the completed dose-escalation phase of the COVALENT-111 study.[1][6]

Q2: What were the specific characteristics of the observed liver-related adverse events?

The primary safety signal was the elevation of liver enzymes.[1][4][7] Investigations revealed that these elevations were predictable, dose-related, and transient, with levels returning to baseline.[7][8] Importantly, none of the observed laboratory value elevations led to confirmed cases of serious liver injury or functional impairment.[7][8] The majority of adverse events across the trials were reported as mild to moderate, and no serious adverse reactions (SARs) were reported.[1][6]







Q3: Which patient population and dosing regimens were associated with the hepatotoxicity signal?

The high-grade liver enzyme elevations were specifically observed under the following conditions:

- Dosing: They occurred in patients who received a starting dose of 200 mg.[5][7][8]
- Timing: The elevations typically appeared within the first 30 days of treatment.[7][8]
- Patient Profile: Affected patients often presented with high baseline blood glucose levels and experienced a rapid decrease in their blood sugar early in the treatment course.[7][8]
- Contributing Factors: Other potential contributors included higher doses (up to 400 mg), different food intake protocols, patient medical history, and the use of concomitant medications.[1][6]

Q4: How was this safety concern investigated and resolved?

Following a thorough review of the data, the FDA lifted the clinical hold in September 2024.[2] [3][5] The decision was supported by a safety analysis of the Phase IIb expansion study, where the concerning liver safety signals did not persist under a revised protocol.[5][7] In this larger expansion study, over 200 patients were initiated at a lower starting dose of 100 mg.[5][7] At this dose, no Grade 3 or higher liver enzyme elevations were seen.[5][7] While a very low incidence of Grade 2 elevations was noted, these did not require any dose interruptions or discontinuations.[5][7]

#### **Quantitative Data Summary**

The following table summarizes the key quantitative findings regarding **Icovamenib**-associated liver enzyme elevations from the COVALENT-111 trial.



| Starting Dose | Grade of Liver<br>Enzyme Elevation        | Patient Cohort /<br>Study Phase                   | Key Outcome                                                                                                           |
|---------------|-------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| 200 mg        | High-Grade (Grade 3<br>or higher)         | Dose-Escalation<br>Phase.[5][7][8]                | Elevations were transient and resolved.[7][8] This finding prompted the FDA clinical hold.[1]                         |
| 100 mg        | No Grade 3 or higher elevations observed. | Phase IIb Expansion Study (>200 patients). [5][7] | Safety signal was not observed to translate to the larger study.[7] The clinical hold was subsequently lifted.[3] [5] |
| 100 mg        | Low incidence of Grade 2 elevations.      | Phase IIb Expansion<br>Study.[5][7]               | Did not result in dose interruptions or discontinuations.[5][7]                                                       |

## **Experimental Protocols and Methodologies**

Based on the clinical findings and subsequent FDA recommendations, the clinical trial protocol was revised to mitigate the risk of hepatotoxicity. Researchers using **Icovamenib** in experimental settings should consider these safety-driven modifications.

## Revised Clinical Protocol for Hepatotoxicity Management

- Starting Dose: All future diabetes studies are to initiate Icovamenib at a dose of 100 mg once daily.[5]
- Dose Escalation Strategy: Dose escalation, for instance to 200 mg, should only be considered after an initial treatment period at the 100 mg starting dose.[5][8]
- Liver Function Monitoring: An increased frequency of liver enzyme monitoring is required for all patients.[5]



Comprehensive Patient History: A detailed medical history must be documented for each
patient, with a specific focus on all concomitant medications.[5] Patients taking newly
prescribed drugs with known hepatotoxic potential (e.g., certain antibiotics) should be
carefully managed, which may include exclusion or delaying Icovamenib treatment until the
other medication course is complete.[8]

# Visualizations Factors Influencing Hepatotoxicity Risk



Click to download full resolution via product page

Caption: Logical flow of factors associated with hepatotoxicity risk.

### **Revised Liver Safety Monitoring Workflow**





Click to download full resolution via product page

Caption: Revised experimental workflow for monitoring liver safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. FDA places full hold on Biomea Fusion's diabetes trials of BMF-219 [clinicaltrialsarena.com]
- 2. Biomea Fusion's Icovamenib Shows Sustained Blood Sugar Control in Type 2 Diabetes Patients Unresponsive to GLP-1 Therapies [trial.medpath.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Biomea Fusion Announces BMF-219 in Diabetes Placed on Clinical Hold | BMEA Stock News [stocktitan.net]
- 5. Biomea's stock bounces back as FDA lifts clinical hold on diabetes trials [pharmaceutical-technology.com]
- 6. Biomea Fusion Announces BMF-219 in Diabetes Placed on Clinical Hold | Biomea Fusion [investors.biomeafusion.com]
- 7. Biomea's diabetes studies back in business as FDA lifts hold | BioWorld [bioworld.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Technical Support Center: Icovamenib (BMF-219) and Potential Hepatotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404132#icovamenib-bmf-219-potential-hepatotoxicity-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com